Product packaging for D-Fructose-1,6-diphosphate magnesium salt(Cat. No.:CAS No. 34693-15-7)

D-Fructose-1,6-diphosphate magnesium salt

Cat. No.: B3433480
CAS No.: 34693-15-7
M. Wt: 340.12 g/mol
InChI Key: RNBGYGVWRKECFJ-ARQDHWQXSA-N
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Description

Biochemical Significance of the D-Fructose-1,6-diphosphate Magnesium Salt Form in Enzyme Function

The biochemical functions of the enzymes that produce and consume D-fructose-1,6-diphosphate are critically dependent on the presence of magnesium ions (Mg²⁺). Therefore, the compound's physiologically relevant form is this compound. Magnesium acts as an essential cofactor for both phosphofructokinase-1 (PFK-1) in glycolysis and fructose-1,6-bisphosphatase (FBPase) in gluconeogenesis. researchgate.netresearchgate.netnih.gov

For PFK-1, magnesium plays a dual role. The true substrate for this enzyme is not ATP alone, but the MgATP²⁻ complex. nih.gov The magnesium ion helps to shield the negative charges on the phosphate (B84403) groups of ATP, facilitating the nucleophilic attack by the hydroxyl group of fructose-6-phosphate (B1210287). wikipedia.org Furthermore, free Mg²⁺ ions are also required for the enzyme's catalytic activity. nih.gov

Similarly, FBPase, the enzyme that hydrolyzes D-fructose-1,6-bisphosphate in gluconeogenesis, requires metal ions for catalysis, with magnesium (Mg²⁺) and manganese (Mn²⁺) being the most effective. wikipedia.org The metal ion is a crucial part of the active site, participating directly in the catalytic mechanism of hydrolysis. nih.gov Studies have shown that engineering the enzyme to bind more tightly to magnesium can result in a significant increase in its catalytic efficiency. nih.govportlandpress.com The absolute requirement of magnesium for these opposing enzymes underscores its central role in regulating the flow of metabolites through both glycolysis and gluconeogenesis. researchgate.netnih.gov

EnzymeMetabolic PathwayReaction CatalyzedRole of Magnesium (Mg²⁺)
Phosphofructokinase-1 (PFK-1)GlycolysisFructose-6-phosphate + ATP → D-Fructose-1,6-bisphosphate + ADPEssential cofactor; forms the true substrate MgATP²⁻ complex and is required as free Mg²⁺ for enzyme activity. proteopedia.orgnih.gov
Fructose-1,6-bisphosphatase (FBPase)GluconeogenesisD-Fructose-1,6-bisphosphate + H₂O → Fructose-6-phosphate + PiEssential cofactor for catalytic activity; directly participates in the hydrolysis reaction at the active site. wikipedia.orgnih.gov

Historical Context of its Discovery and Early Metabolic Characterization

The discovery of D-fructose-1,6-diphosphate was a pivotal moment in the history of biochemistry, marking a transition towards a molecular understanding of metabolic processes. In a series of investigations between 1905 and 1911, British biochemists Arthur Harden and William John Young studied the process of alcoholic fermentation in yeast juice. wikipedia.orgstudylib.net They observed that the rate of fermentation increased significantly upon the addition of inorganic phosphate and that this led to the accumulation of a phosphorylated sugar. wikipedia.org

This compound, which they termed the "Harden-Young ester," was later chemically identified as fructose (B13574) 1,6-bisphosphate. wikipedia.orgwikipedia.org Their work demonstrated for the first time that phosphorylation was an essential part of a metabolic pathway. Harden and Young also discovered that yeast extract could be separated by dialysis into a heat-sensitive, non-dialyzable fraction (the enzymes, or "zymase") and a heat-stable, dialyzable fraction (the "coferment," containing phosphate, ATP, and metal ions like magnesium) that were both required for fermentation. aboutnad.comroyalsocietypublishing.org

For their groundbreaking investigations into the fermentation of sugar and the enzymes involved, Arthur Harden shared the Nobel Prize in Chemistry in 1929 with Hans von Euler-Chelpin. wikipedia.orgwikipedia.org This discovery laid the foundation for the subsequent elucidation of the complete glycolytic pathway by other pioneers of biochemistry such as Gustav Embden, Otto Meyerhof, and Jakub Parnas. wikipedia.orgnobelprize.orgnih.gov

Date RangeScientistsKey Discovery/ContributionSignificance
1905–1911Arthur Harden & William John YoungDiscovered a phosphorylated intermediate in yeast fermentation, the "Harden-Young ester." wikipedia.orgstudylib.netIdentified as D-Fructose-1,6-bisphosphate; established the necessity of phosphorylation in metabolism. wikipedia.orgwikipedia.org
1929Arthur Harden & Hans von Euler-ChelpinAwarded the Nobel Prize in Chemistry.Recognized for their comprehensive work on sugar fermentation and fermentative enzymes. wikipedia.orgwikipedia.org
1920s–1930sGustav Embden, Otto Meyerhof, Jakub ParnasElucidated the complete sequence of reactions in glycolysis. wikipedia.orgnobelprize.orgnih.govPlaced the discovery of fructose-1,6-bisphosphate into the broader context of the central metabolic pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O12P2 B3433480 D-Fructose-1,6-diphosphate magnesium salt CAS No. 34693-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RNBGYGVWRKECFJ-ARQDHWQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

488-69-7 (Parent)
Record name d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt
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DSSTOX Substance ID

DTXSID0048347
Record name D-Fructose-1,6-diphosphate
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Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Solid
Record name Fructose 1,6-bisphosphate
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Solubility

94 mg/mL
Record name Fructose 1,6-bisphosphate
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CAS No.

34693-15-7, 34378-77-3, 488-69-7
Record name β-D-Fructose 1,6-diphosphate
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Record name d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt
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Record name D-Fructose, 1,6-bis(dihydrogen phosphate)
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Record name D-Fructose-1,6-diphosphate
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Record name D-fructose 1,6-bis(dihydrogen phosphate)
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Enzymatic Biotransformations and Regulatory Mechanisms Involving D Fructose 1,6 Diphosphate

Phosphofructokinase (PFK) and the ATP-Dependent Phosphorylation Leading to D-Fructose-1,6-diphosphate Synthesis

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme that catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to D-fructose-1,6-diphosphate. wikipedia.orgbyjus.comebi.ac.uk This reaction is a major committed step in glycolysis, the metabolic pathway that breaks down glucose to produce ATP, the main energy currency of the cell. wikipedia.org The reaction consumes one molecule of ATP and is essentially irreversible under physiological conditions. proteopedia.org

Reaction: Fructose-6-phosphate + ATP → D-Fructose-1,6-diphosphate + ADP wikipedia.org

Allosteric Regulation of PFK-1 by Cellular Energy Status (ATP, AMP, ADP)

PFK-1 is a classic example of an allosteric enzyme, meaning its activity is modulated by molecules binding to sites other than the active site. wikipedia.orgnih.gov The enzyme's activity is exquisitely sensitive to the cell's energy charge, primarily reflected in the relative concentrations of ATP, adenosine (B11128) diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). nih.govnih.gov

High levels of ATP, a signal of high cellular energy, allosterically inhibit PFK-1. wikipedia.orgquora.com ATP can bind to both the active site (as a substrate) and a separate allosteric inhibitory site. proteopedia.org When cellular energy is abundant, ATP binding to the allosteric site lowers the enzyme's affinity for its substrate, fructose-6-phosphate, thereby slowing down glycolysis. wikipedia.orgproteopedia.org

Conversely, high concentrations of AMP and ADP, which indicate a low energy state, act as allosteric activators. wikipedia.orgnih.gov AMP is a particularly potent activator, reversing the inhibitory effect of ATP. wikipedia.org When energy levels are low, AMP binds to the allosteric site, increasing PFK-1's affinity for fructose-6-phosphate and stimulating the rate of glycolysis to generate more ATP. wikipedia.orgquora.com This regulatory mechanism allows the cell to precisely adjust the rate of glucose breakdown to meet its immediate energy demands. wikipedia.org

Table 1: Allosteric Regulation of PFK-1 by Adenine Nucleotides

Regulatory Molecule Cellular Energy State Indicated Effect on PFK-1 Activity Mechanism of Action
ATP High Energy Inhibition Binds to an allosteric site, decreasing the enzyme's affinity for fructose-6-phosphate. wikipedia.orgproteopedia.org
AMP Low Energy Activation Binds to an allosteric site, counteracting ATP inhibition and increasing substrate affinity. wikipedia.org
ADP Low Energy Activation Binds to the allosteric site, promoting the active conformation of the enzyme. proteopedia.orgnih.gov

Modulatory Effects of Fructose-2,6-bisphosphate on PFK-1 Activity

While the ATP/AMP ratio provides a primary level of control, the most potent allosteric activator of PFK-1 in eukaryotes is fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.orgbyjus.com This signaling molecule is synthesized from fructose-6-phosphate by a separate enzyme, phosphofructokinase-2 (PFK-2). wikipedia.orgwyzant.com

F-2,6-BP dramatically increases the affinity of PFK-1 for its substrate, fructose-6-phosphate, and, crucially, it overcomes the allosteric inhibition by ATP. wikipedia.orgnih.gov This allows glycolysis to proceed even when ATP levels are relatively high, providing a mechanism for hormonal regulation (e.g., by insulin) to promote glucose utilization and storage. wikipedia.orgwyzant.com The presence of F-2,6-BP ensures that when glucose is abundant, it is efficiently directed into the glycolytic pathway. wikipedia.org This is a form of feedforward stimulation. byjus.com

Kinetic Characterization and Isozyme-Specific Regulatory Properties of PFK

The allosteric nature of PFK-1 results in sigmoidal kinetics with respect to its substrate, fructose-6-phosphate, rather than the typical hyperbolic curve of non-allosteric enzymes. wikipedia.orgproteopedia.org This sigmoidal response indicates cooperative binding, where the binding of one substrate molecule increases the enzyme's affinity for subsequent substrate molecules. proteopedia.org

Mammals express three distinct isozymes of PFK-1, encoded by different genes: the muscle (M), liver (L), and platelet (P) types. nih.govgrantome.com These subunits can assemble into different tetrameric combinations, leading to isozymes with varying kinetic and regulatory properties tailored to the metabolic needs of specific tissues. nih.gov

Muscle (PFK-M): The skeletal muscle isozyme is a homotetramer of M subunits (M4). It is adapted for the rapid energy demands of muscle contraction. nih.govgrantome.com

Liver (PFK-L): The liver predominantly contains the L4 homotetramer, which is strongly inhibited by citrate (B86180) (an indicator of biosynthetic precursor abundance) in addition to ATP. nih.gov

Brain: The brain expresses all three subunit types, forming various hybrid isozymes. nih.gov

Different organisms can also exhibit unique PFK isozymes. For instance, Mycobacterium tuberculosis has two isoenzymes, Pfk A and Pfk B, which display different kinetic properties and sensitivities to allosteric regulators, likely reflecting adaptations to different metabolic states during infection. mdpi.com

Table 2: Properties of Mammalian PFK-1 Isozymes

Isozyme Subunit Primary Tissues Key Regulatory Features
PFK-M Skeletal Muscle, Heart Adapted for rapid glycolysis to meet high energy demands. nih.govgrantome.com
PFK-L Liver Strongly inhibited by citrate, linking glycolysis to the status of the citric acid cycle. nih.gov
PFK-P Platelets, Brain Contributes to hybrid isozymes in various tissues. nih.govgrantome.com

Role of Magnesium Ions as Cofactors in PFK-Catalyzed Reactions

Magnesium ions (Mg²⁺) are essential cofactors for the PFK-1 reaction. researchgate.netnih.gov The true substrate for the enzyme is not free ATP but rather the MgATP²⁻ complex. nih.govdiva-portal.org Mg²⁺ ions play a crucial role in catalysis by coordinating with the phosphate (B84403) groups of ATP. This interaction helps to shield the negative charges of the phosphate groups, making the terminal phosphorus atom more susceptible to nucleophilic attack by the hydroxyl group of fructose-6-phosphate. diva-portal.org In addition to forming the substrate complex, free Mg²⁺ ions are also required for optimal enzyme activity. nih.gov A deficiency in magnesium can impair the activity of key glycolytic enzymes like PFK-1. researchgate.net

Fructose-1,6-bisphosphatase (FBPase) and the Hydrolysis of D-Fructose-1,6-diphosphate

Fructose-1,6-bisphosphatase (FBPase) is the enzyme that catalyzes the opposing reaction to PFK-1. It is a key enzyme in gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. nih.govalivetek.org FBPase catalyzes the hydrolysis of the phosphate group at the C1 position of D-fructose-1,6-diphosphate, yielding fructose-6-phosphate and inorganic phosphate (Pi). nih.govwikipedia.org This reaction is not a simple reversal of the PFK-1 reaction; it is an irreversible hydrolysis step. alivetek.org

Reaction: D-Fructose-1,6-diphosphate + H₂O → Fructose-6-phosphate + Pi wikipedia.org

The reciprocal regulation of PFK-1 and FBPase is crucial to prevent a "futile cycle," where both enzymes are active simultaneously, leading to the net hydrolysis of ATP with no metabolic benefit. nih.gov

Allosteric Inhibition of FBPase by Metabolites (AMP, Fructose-2,6-bisphosphate)

Similar to PFK-1, FBPase is also subject to stringent allosteric regulation, but its regulators have opposite effects.

AMP: Adenosine monophosphate (AMP), the signal for a low cellular energy state, is a potent allosteric inhibitor of FBPase. nih.gov When AMP levels are high, it binds to FBPase at a site distinct from the active site, inducing a conformational change that renders the enzyme less active. nih.gov This inhibition prevents the cell from investing energy in synthesizing glucose (gluconeogenesis) when its energy reserves are low.

Fructose-2,6-bisphosphate (F-2,6-BP): The same molecule that powerfully activates PFK-1 acts as a potent inhibitor of FBPase. nih.govnih.gov F-2,6-BP inhibits FBPase competitively, meaning it binds to the active site and competes with the substrate, D-fructose-1,6-diphosphate. nih.govnih.gov Furthermore, F-2,6-BP enhances the allosteric inhibition of FBPase by AMP. nih.gov This dual-action regulation ensures that when glycolysis is stimulated (high F-2,6-BP), gluconeogenesis is simultaneously and effectively suppressed. youtube.com

Table 3: Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Inhibitory Molecule Cellular Signal Effect on FBPase Activity Mechanism of Inhibition
AMP Low Energy Strong Inhibition Binds to an allosteric site, causing a conformational change that reduces enzyme activity. nih.gov
Fructose-2,6-bisphosphate High Glycolytic Flux Strong Inhibition Acts as a competitive inhibitor at the active site and enhances AMP inhibition. nih.govnih.gov

Catalytic Mechanism and Substrate Specificity of FBPase

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in gluconeogenesis, catalyzing the hydrolysis of D-fructose 1,6-bisphosphate to fructose (B13574) 6-phosphate and inorganic phosphate. ebi.ac.ukacs.org This reaction is essentially irreversible and represents one of the key regulatory points in the gluconeogenic pathway. alivetek.orgnih.gov The enzyme exhibits high specificity for its substrate, D-fructose 1,6-bisphosphate. wikipedia.orgnih.gov

The catalytic mechanism of FBPase involves the participation of divalent metal ions and key amino acid residues within the active site. One proposed mechanism involves a disassociative pathway where the P-O bond in fructose 1,6-bisphosphate breaks, forming a positively charged phospho intermediate. ebi.ac.uk A water molecule, activated by an aspartate residue (Asp74), then attacks the phosphorus atom. ebi.ac.uk Another proposed mechanism suggests an SN2-type reaction where a hydroxide (B78521) ion, generated from a water molecule activated by Asp74 and another glutamate (B1630785) residue (Glu98), acts as the nucleophile, attacking the phosphorus of the 1-phosphate group and displacing fructose 6-phosphate. ebi.ac.ukresearchgate.net The negative charge that develops on the 1-oxygen of fructose 6-phosphate during this process is stabilized by its coordination to a magnesium ion at metal site 1. acs.orgresearchgate.net

FBPase demonstrates strict substrate specificity, primarily acting on D-fructose 1,6-bisphosphate. wikipedia.org This specificity is crucial for its role in regulating the direction of carbon flow between glycolysis and gluconeogenesis. ebi.ac.uk

Involvement of Divalent Metal Ions (Mg²⁺, Mn²⁺) in FBPase Function and Active Site Configuration

The catalytic activity of FBPase is critically dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) and manganese (Mn²⁺) being the most effective. acs.orgwikipedia.org These ions play both structural and catalytic roles within the enzyme's active site.

Crystal structures of FBPase have revealed the presence of multiple metal-binding sites within the active site. acs.orgdrugbank.com In the active R-state of the enzyme, two or three metal ion binding sites can be occupied. acs.org

Metal Site 1: This site is coordinated by the carboxylate groups of several acidic amino acid residues, including glutamate and aspartate, as well as the 1-phosphate group of the substrate. drugbank.com In some complexes, the 1-hydroxyl group of the product, fructose 6-phosphate, directly coordinates to the metal ion at this site, suggesting a direct role in catalysis. ebi.ac.ukacs.org

Metal Site 2: This site is also coordinated by carboxylate groups and the 1-phosphate of the substrate. drugbank.com A key function of the metal ion at this site is to coordinate a water molecule, which is then activated to become the nucleophilic hydroxide ion that attacks the phosphate group. ebi.ac.uk

Metal Site 3: The occupation of this site can vary.

The specific configuration and number of bound metal ions can be influenced by the presence of allosteric inhibitors like AMP. In the presence of AMP, which induces the inactive T-state, only a single metal ion binding site is typically occupied. acs.org The precise positioning of these divalent cations is essential for orienting the substrate and activating the water molecule necessary for the hydrolysis reaction. ebi.ac.ukresearchgate.net

Post-Translational Regulation of FBPase Activity in Specific Biological Models

In Escherichia coli, FBPase is subject to a unique form of allosteric regulation that differs from the well-characterized AMP inhibition in mammals. nih.goviastate.edu While the E. coli enzyme is still a homotetramer, its regulation involves activation by various metabolic intermediates. nih.gov

Key findings regarding the post-translational regulation of E. coli FBPase include:

Activation by Metabolic Intermediates: Tricarboxylic acids and phosphorylated three-carbon carboxylic acids, such as phosphoenolpyruvate (B93156) and citrate, act as potent activators of E. coli FBPase. nih.gov These molecules bind to an allosteric activator site, which is distinct from the active site and the AMP binding pocket found in mammalian FBPases. nih.govnih.gov

Stabilization of the Active Tetramer: Binding of activators like phosphoenolpyruvate or citrate stabilizes the active tetrameric R-state of the enzyme. nih.gov This contrasts with the inactive T-state induced by AMP in mammalian enzymes.

Steric Hindrance of AMP Binding: The binding of these activators to their allosteric site leads to a conformational change that sterically blocks the AMP binding pocket, preventing inhibition by AMP. nih.govnih.gov This suggests a mechanism of feed-forward activation, where intermediates of glycolysis and the citric acid cycle signal the need for gluconeogenesis. nih.gov

Synergistic Inhibition: In E. coli, glucose-6-phosphate can act as an allosteric inhibitor, and its inhibitory effect is synergistic with AMP. uniprot.org

This regulatory mechanism in E. coli highlights an evolutionary adaptation for coordinating glycolysis and gluconeogenesis in the absence of fructose 2,6-bisphosphate, a key regulator in mammals. nih.gov

Fructose-Bisphosphate Aldolase (B8822740) and the Reversible Cleavage of D-Fructose-1,6-diphosphate

Fructose-bisphosphate aldolase is a central enzyme in glycolysis and gluconeogenesis, catalyzing the reversible cleavage of D-fructose 1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). nih.govwikipedia.org This aldol (B89426) condensation/cleavage reaction is fundamental to carbon-carbon bond formation and breakdown in metabolism.

Stereochemical Aspects and Intermediate Formation in Aldolase Reactions

The aldolase reaction is highly stereospecific, ensuring the correct isomeric form of the products and reactants. nih.govnih.gov In the cleavage of D-fructose 1,6-bisphosphate, the enzyme specifically generates D-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. Conversely, in the condensation reaction, the attack of the DHAP-derived nucleophile on the carbonyl carbon of G3P is precisely controlled.

The formation of the C3-C4 bond in D-fructose 1,6-bisphosphate requires a si-face attack by the DHAP nucleophile on the si-face of the D-G3P aldehyde. nih.govnih.gov This results in the obligate 3(S), 4(R) stereochemistry of the product. nih.gov

Key intermediates in the aldolase reaction include:

Class I:

Carbinolamine: Formed by the initial nucleophilic attack of the active site lysine (B10760008) on the carbonyl of DHAP. acs.orgnih.gov

Schiff Base (Iminium): Generated by the dehydration of the carbinolamine. acs.org

Enamine: The nucleophilic form of the Schiff base that attacks the aldehyde. researchgate.net

Class II:

Enediolate: A key intermediate formed by the deprotonation of DHAP, stabilized by the Zn²⁺ ion. ebi.ac.uknih.gov

The enzyme's active site architecture strictly controls the orientation of the substrates to ensure the correct stereochemical outcome. nih.govnih.gov

Structural Basis for Substrate Recognition and Catalysis by Aldolase Isozymes

In vertebrates, there are three main Class I aldolase isozymes: A (muscle), B (liver), and C (brain), which exhibit different substrate specificities and tissue distributions. nih.govnih.gov While they all catalyze the cleavage of D-fructose 1,6-bisphosphate, aldolase B is also efficient at cleaving fructose 1-phosphate. wikipedia.org

The differences in isozyme function are attributed to more subtle structural variations, particularly in regions known as isozyme-specific residues (ISRs). nih.govwikipedia.org These ISRs are often located on the surface of the enzyme and can influence substrate access to the active site or interactions with other proteins. nih.govnih.gov For example, subtle changes in the positions of active site residues like Arg42 and Lys146, along with variations in the ISRs, are thought to account for the tissue-specific kinetic differences among the aldolase isozymes. nih.gov

Pyruvate (B1213749) Kinase (PK) and its Allosteric Activation by D-Fructose-1,6-diphosphate

Pyruvate kinase (PK) is a critical enzyme that catalyzes the final and irreversible step in glycolysis, the metabolic pathway that converts glucose into pyruvate. This reaction involves the transfer of a phosphate group from phosphoenolpyruvate (PEP) to adenosine diphosphate (ADP), yielding pyruvate and adenosine triphosphate (ATP). researchgate.netebi.ac.uk Due to its position as a key control point, the regulation of pyruvate kinase is essential for managing glycolytic flux and cellular energy levels. researchgate.netnih.gov One of the most significant regulatory mechanisms for this enzyme is the allosteric activation by D-fructose-1,6-diphosphate (FDP), also known as fructose-1,6-bisphosphate (FBP). nih.govwikipedia.org This activation represents a classic example of feedforward stimulation within a metabolic pathway. wikipedia.orgyoutube.com

Mechanisms of Feedforward Activation and Glycolytic Flux Enhancement

Feedforward activation is a regulatory mechanism where a metabolite produced early in a pathway activates an enzyme that functions further down the same pathway. youtube.com In glycolysis, D-fructose-1,6-diphosphate, the product of the phosphofructokinase-1 (PFK-1) reaction in the third step, acts as a potent allosteric activator for pyruvate kinase, which catalyzes the tenth and final step. youtube.comyoutube.com This ensures that once the committed step of glycolysis (catalyzed by PFK-1) is highly active, the subsequent steps are prepared to process the incoming flux of intermediates, thereby preventing their accumulation and efficiently converting them to pyruvate. youtube.com

ComponentRole in ActivationOutcomeSource
D-Fructose-1,6-diphosphate (FDP/FBP)Binds to an allosteric site on the regulatory C-domain of Pyruvate Kinase.Initiates the activation process. researchgate.netnih.govwikipedia.org
Conformational ChangeFDP binding induces a transition from the inactive T-state to the active R-state.Repositions key residues in the active site. researchgate.netnih.gov
Active SiteThe structural change increases the affinity of the enzyme for its substrate, PEP.Enhanced catalytic efficiency and increased rate of pyruvate and ATP production. researchgate.net
Glycolytic FluxThe activation of the final enzyme in the pathway pulls the preceding reactions forward.Synchronizes the rate of the entire glycolytic pathway. youtube.comyoutube.com

Comparative Analysis of Pyruvate Kinase Isozyme Regulation by D-Fructose-1,6-diphosphate

In mammals, four different isozymes of pyruvate kinase exist: L, R, M1, and M2. researchgate.netebi.ac.uk These isozymes are expressed in different tissues and exhibit distinct regulatory properties. researchgate.net The M1 and M2 isoforms are of particular interest as they arise from the alternative splicing of the same gene (PKM) and have contrasting roles in cellular metabolism. embopress.orgfrontiersin.org

The PKM1 isozyme is typically found in tissues with high energy demands that perform oxidative phosphorylation, such as muscle, heart, and brain. embopress.orgfrontiersin.org It exists as a constitutively active tetramer and is not significantly regulated by FDP. embopress.orgfrontiersin.org This ensures a constant, high rate of glycolytic activity to meet the energy needs of these tissues.

In contrast, the PKM2 isozyme is predominantly expressed in embryonic tissues, proliferating cells, and particularly in cancer cells. researchgate.netfrontiersin.org Unlike PKM1, PKM2's activity is highly dependent on allosteric regulation by FDP. embopress.org PKM2 can exist in either a highly active tetrameric state or a less active dimeric/monomeric state. frontiersin.org The binding of FDP promotes the formation of the active tetramer, significantly boosting its catalytic activity. embopress.orgbiorxiv.org This regulatory feature allows cancer cells to modulate glycolytic flux dynamically. When PKM2 is in its less active dimeric form, glycolytic intermediates can be diverted into biosynthetic pathways (like the pentose (B10789219) phosphate pathway) to produce nucleotides, lipids, and amino acids necessary for cell proliferation. embopress.org When energy is required, FDP can activate PKM2, shifting metabolism back towards ATP production. biorxiv.org The differential regulation of PKM1 and PKM2 by FDP is structurally determined by the amino acid differences resulting from alternative splicing, which creates the FDP binding pocket in PKM2 that is absent in PKM1. embopress.orgnih.gov

FeaturePyruvate Kinase M1 (PKM1)Pyruvate Kinase M2 (PKM2)Source
Typical ExpressionDifferentiated tissues (muscle, heart, brain)Embryonic and proliferating cells (e.g., cancer cells) embopress.orgfrontiersin.org
Oligomeric StateConstitutively active tetramerEquilibrium between active tetramer and less active dimer/monomer frontiersin.org
Regulation by FDPLargely insensitive; constitutively activeStrongly activated; FDP binding promotes the active tetrameric form embopress.orgnih.gov
Metabolic RoleSupports high, constant ATP production for energy-demanding tissuesAllows flexible switching between energy production and biosynthesis embopress.orgnih.gov
Kinetic ProfileNon-sigmoidal Michaelis-Menten kineticsSigmoidal kinetics, shifted by FDP binding researchgate.net

Influence of Magnesium Ions on Pyruvate Kinase Activation by D-Fructose-1,6-diphosphate

The catalytic activity of pyruvate kinase is critically dependent on the presence of divalent metal cations, with magnesium (Mg²⁺) being the most physiologically relevant. ebi.ac.uknih.gov Magnesium plays a multifaceted role in the enzyme's function. Firstly, ATP does not act as a substrate by itself but rather as a MgATP²⁻ complex. nih.govwikipedia.org The magnesium ion helps to shield the negative charges on the phosphate groups of ATP, facilitating its proper orientation within the active site for the phosphoryl transfer reaction. wikipedia.org Pyruvate kinase requires two divalent cations for its activity: one binds to the enzyme as part of the nucleotide-substrate complex, and the other binds directly to the enzyme. ebi.ac.uk

The influence of magnesium is intertwined with the allosteric activation by FDP. The binding of FDP induces conformational changes that not only increase the affinity for PEP but also appear to enhance the binding of the essential metal cations in the active site. researchgate.net This concept is part of a proposed "metal relay" mechanism of allosteric activation. researchgate.netnih.gov In this model, the signal from FDP binding at the distant regulatory site is transmitted through the protein structure to the active site, optimizing its geometry for catalysis. This optimization includes creating a higher affinity for the catalytic metal ions, which in turn increases the affinity for the phosphoenolpyruvate substrate. researchgate.netnih.gov Therefore, while FDP is the allosteric switch, magnesium is the essential catalytic cofactor. The activation of pyruvate kinase by FDP is most effective in an environment where sufficient magnesium is present to support the fundamental catalytic machinery of the enzyme. nih.govnih.gov

Beyond Canonical Glycolysis: Extended Metabolic and Regulatory Roles

D-Fructose-1,6-diphosphate in Substrate Cycles (e.g., FBPase/PFK futile cycle)

At a critical juncture of carbohydrate metabolism, D-fructose-1,6-diphosphate is central to a substrate cycle involving its synthesis by phosphofructokinase-1 (PFK-1) and its hydrolysis back to fructose-6-phosphate (B1210287) by fructose-1,6-bisphosphatase (FBPase-1). researchgate.net PFK-1 catalyzes the phosphorylation of fructose-6-phosphate to form D-fructose-1,6-diphosphate, a rate-limiting step in glycolysis. researchgate.netresearchgate.net Conversely, FBPase-1 catalyzes the reverse reaction, the hydrolysis of D-fructose-1,6-diphosphate, which is a key control point in gluconeogenesis. nih.govwikipedia.org When both enzymes are simultaneously active, they form what is known as a "substrate cycle" or "futile cycle." researchgate.netnih.gov This cycle's regulation is crucial for directing metabolic flow towards either glucose breakdown (glycolysis) or synthesis (gluconeogenesis). youtube.comnih.gov

Energetic Consequences and Regulatory Significance of Cycling

The simultaneous operation of PFK-1 and FBPase-1 results in the net hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), releasing heat without performing metabolic work. nih.gov This seemingly wasteful "futile cycle" has significant energetic and regulatory implications.

Energetic Consequences: The primary energetic consequence is the consumption of ATP. For each turn of the cycle, one molecule of ATP is hydrolyzed, representing an energy cost to the cell. nih.gov This process allows for rapid shifts in metabolic flux that would not be possible if the enzymes were regulated solely by substrate availability.

Regulatory Significance: The true importance of the PFK/FBPase cycle lies in its capacity for metabolic signal amplification. researchgate.net The net flux through the pathway (glycolysis or gluconeogenesis) is the difference between the rates of the forward (PFK-1) and reverse (FBPase-1) reactions. A small change in the activity of one or both enzymes can lead to a much larger proportional change in the net flux. This provides a highly sensitive switch to control the direction of carbohydrate metabolism. researchgate.net For instance, allosteric regulators like AMP and fructose-2,6-bisphosphate activate PFK-1 while inhibiting FBPase-1, strongly shifting the balance towards glycolysis under low energy conditions. nih.govyoutube.comnih.gov This coordinated regulation prevents the wasteful expenditure of ATP and ensures that the cell's metabolic machinery is appropriately responsive to its energetic status. nih.govnih.gov

RegulatorEffect on PFK-1Effect on FBPase-1Net Metabolic Effect
High AMP ActivationInhibitionPromotes Glycolysis
High ATP Inhibition-Inhibits Glycolysis
Fructose-2,6-bisphosphate Strong ActivationInhibitionPromotes Glycolysis
Citrate (B86180) Inhibition-Inhibits Glycolysis

Interconnections with the Pentose (B10789219) Phosphate Pathway

The metabolism of D-fructose-1,6-diphosphate is intricately linked with the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH for reductive biosynthesis and defeating oxidative stress, as well as generating pentose sugars like ribose-5-phosphate (B1218738) for nucleotide synthesis. reactome.orgmhmedical.comnih.gov The connection between glycolysis and the PPP is established through shared intermediates, primarily fructose-6-phosphate and glyceraldehyde-3-phosphate, both of which are directly related to D-fructose-1,6-diphosphate. nih.gov

D-Fructose-1,6-diphosphate as a Metabolite Flow Regulator at Pathway Intersections

D-fructose-1,6-diphosphate acts as a key regulator of metabolic flux at the intersection of glycolysis and the PPP. The aldolase-catalyzed cleavage of D-fructose-1,6-diphosphate yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). These triose phosphates can either continue down the glycolytic pathway or be shuttled into the non-oxidative branch of the PPP.

The non-oxidative PPP enzymes, transketolase and transaldolase, can utilize G3P and fructose-6-phosphate (formed from the isomerization of G3P and DHAP) to synthesize pentose phosphates, or conversely, convert pentose phosphates back into glycolytic intermediates. nih.govamsterdamumc.nl Therefore, the concentration and flow of D-fructose-1,6-diphosphate and its subsequent products directly influence the activity and direction of the PPP. nih.gov Under conditions where glycolytic flux is high, the increased production of D-fructose-1,6-diphosphate can lead to an accumulation of G3P, thereby promoting its entry into the PPP to support biosynthetic and antioxidant needs.

D-Fructose-1,6-diphosphate as a Transcriptional and Metabolic Signal

Beyond its role as a metabolic intermediate, D-fructose-1,6-diphosphate functions as a critical signaling molecule, directly influencing gene expression and the activity of various enzymes. researchgate.net It serves as an intracellular indicator of high glycolytic flux, triggering regulatory cascades that adapt cellular metabolism to the availability of carbohydrates. In several bacteria, D-fructose-1,6-diphosphate is a major signal for catabolite repression and the activation of glycolytic genes. nih.gov

Allosteric Modulation of Gene Repressors (e.g., CggR in Bacillus subtilis)

A prime example of D-fructose-1,6-diphosphate's role as a transcriptional signal is its allosteric regulation of the Central glycolytic genes Repressor (CggR) in Bacillus subtilis. nih.govuniprot.org CggR is a transcriptional repressor that binds to a specific operator sequence in the promoter region of the gapA operon. nih.gov This operon encodes key enzymes for the central part of glycolysis.

In the absence of high glycolytic activity, CggR binds to the DNA and blocks the transcription of these glycolytic genes. uniprot.org However, when glucose is abundant and glycolytic flux increases, the intracellular concentration of D-fructose-1,6-diphosphate rises. D-fructose-1,6-diphosphate then acts as an allosteric effector, binding directly to the CggR protein. nih.govuniprot.org This binding induces a conformational change in CggR, which significantly reduces its affinity for its DNA target sequence. nih.gov The dissociation of CggR from the operator allows for the transcription of the gapA operon, leading to the synthesis of glycolytic enzymes and the enhancement of glucose metabolism. In vitro studies have shown that a concentration of 10 mM D-fructose-1,6-diphosphate is sufficient to fully inhibit the DNA-binding activity of CggR. nih.gov

ConditionIntracellular FDP LevelCggR StategapA Operon Transcription
Low Glucose LowBound to DNARepressed
High Glucose HighFDP-bound, released from DNAActivated

Non-Enzymatic Pathways for D-Fructose-1,6-diphosphate Formation under Specific Conditions

While the formation of D-fructose-1,6-diphosphate is canonically catalyzed by the enzyme aldolase (B8822740) in a reversible reaction, research has uncovered plausible non-enzymatic pathways for its synthesis under specific prebiotic conditions. pnas.orgcam.ac.uk This discovery sheds light on the potential origins of central metabolic pathways.

Specifically, the non-enzymatic condensation of the triose phosphates D-glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP) to form D-fructose-1,6-diphosphate has been demonstrated to occur in ice. pnas.orgnih.gov At room temperature, these triose phosphates are unstable, but in frozen solutions at -20°C, they are stabilized and can undergo a non-enzymatic aldol (B89426) condensation. cam.ac.ukresearchgate.net This reaction continuously accumulates D-fructose-1,6-diphosphate over several months in a frozen state. pnas.orgnih.gov

Furthermore, this non-enzymatic reaction is accelerated by the presence of simple amino acids, particularly glycine (B1666218) and lysine (B10760008), which may act as minimal, primordial catalysts. pnas.orgcam.ac.uknih.gov This finding suggests a potential link between prebiotic chemistry and the emergence of the first metabolic enzymes, proposing a scenario for how glucose anabolism could have originated in early life forms. pnas.orgresearchgate.net

Advanced Methodologies for Investigating D Fructose 1,6 Diphosphate in Biological Research

Isotopic Tracing Techniques for Metabolic Flux Analysis and Pathway Mapping

Isotopic tracing is a powerful tool for elucidating the flow of metabolites through metabolic pathways, a process known as metabolic flux analysis (MFA). nih.gov By introducing molecules labeled with stable isotopes, such as carbon-13 (¹³C), into a biological system, researchers can track the transformation of these molecules and quantify the rates of intracellular reactions. nih.govnih.gov This approach provides a detailed, quantitative picture of metabolic network operations that is not achievable with unlabeled experiments. nih.gov

When a ¹³C-labeled substrate like glucose is introduced, the ¹³C atoms are incorporated into downstream metabolites, including D-fructose-1,6-diphosphate. The specific pattern of ¹³C labeling in these metabolites, known as isotopomer distribution, is determined by the active metabolic pathways and their respective fluxes. nih.govyoutube.com By measuring these labeling patterns, typically using mass spectrometry or nuclear magnetic resonance, and applying computational algorithms, the fluxes through the central metabolic pathways can be determined. nih.gov This technique has been instrumental in identifying metabolic bottlenecks and guiding metabolic engineering strategies. nih.gov

Application of Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy for In Vitro and In Vivo Metabolic Profiling

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a non-invasive technique that provides detailed information about the structure and concentration of metabolites in biological samples. nih.gov In the context of D-fructose-1,6-diphosphate, ¹³C-NMR is particularly valuable for tracing metabolic pathways. nih.govnih.gov For instance, by administering [U-¹³C]fructose, which is uniformly labeled with ¹³C, researchers can follow its conversion to glucose and other metabolites. nih.gov

The analysis of ¹³C-NMR spectra of plasma glucose reveals isotopomer populations, which are molecules with different patterns of ¹³C labeling. nih.gov The presence of specific isotopomers can indicate the activity of different metabolic routes. For example, the detection of glucose with three adjacent ¹³C atoms (¹³C₃-¹³C₄-¹³C₅) suggests a direct pathway from fructose (B13574) to fructose 1,6-bisphosphate that bypasses fructose-1-phosphate (B91348) aldolase (B8822740). nih.gov This finding implies the phosphorylation of fructose 1-phosphate to fructose 1,6-bisphosphate by 1-phosphofructokinase. nih.gov Such detailed pathway analysis is crucial for understanding both normal metabolism and the metabolic disturbances in genetic disorders like hereditary fructose intolerance. nih.gov

Enzyme-Coupled Spectrophotometric and Fluorometric Assays for D-Fructose-1,6-diphosphate Quantification and Kinetic Studies

Enzyme-coupled assays are widely used for the specific quantification of D-fructose-1,6-diphosphate in biological samples and for studying the kinetics of enzymes that metabolize it. nih.govsigmaaldrich.comscispace.com These assays link the reaction of interest to a second, easily measurable enzymatic reaction that produces a change in absorbance or fluorescence.

A common spectrophotometric method for D-fructose-1,6-diphosphate involves a series of coupled enzymatic reactions. nih.govsigmaaldrich.com First, aldolase cleaves D-fructose-1,6-diphosphate into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP). sigmaaldrich.com Triose-phosphate isomerase then converts GAP to DHAP. sigmaaldrich.com Finally, glycerol-3-phosphate dehydrogenase catalyzes the reduction of DHAP to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD⁺. nih.govsigmaaldrich.com The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the initial amount of D-fructose-1,6-diphosphate. sigmaaldrich.comresearchgate.net This method is highly specific and can be used to measure the utilization of D-fructose-1,6-diphosphate by tissues. nih.gov

Fluorometric biosensors have also been developed to monitor D-fructose-1,6-diphosphate dynamics in real-time within single living cells. pnas.orgnih.gov One such biosensor, named HYlight, was engineered using the ligand-binding domain of a bacterial transcriptional regulator. pnas.orgnih.gov Binding of D-fructose-1,6-diphosphate to this sensor induces a conformational change that alters its fluorescent properties, providing a direct readout of intracellular D-fructose-1,6-diphosphate concentrations. pnas.orgnih.gov This technology has been instrumental in revealing the dynamics of glycolysis in various cell types, including pancreatic β-cells. pnas.org

Structural Biology Approaches to D-Fructose-1,6-diphosphate-Enzyme Interactions

Understanding the interaction between D-fructose-1,6-diphosphate and the enzymes that bind it is fundamental to comprehending its biological function. Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy, have provided atomic-level insights into these interactions.

X-ray Crystallography for Atomic Resolution Structures of Enzyme-Ligand Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including proteins and their complexes with ligands like D-fructose-1,6-diphosphate. This method has been used to obtain high-resolution structures of several enzymes in complex with this substrate or its analogues. rcsb.orgnih.govpsu.eduresearchgate.net

For example, the crystal structure of human muscle aldolase complexed with D-fructose-1,6-diphosphate has been determined, revealing the precise binding site of the substrate. psu.edu Similarly, the structure of fructose-1,6-bisphosphatase has been solved in complex with its product fructose 6-phosphate, the allosteric inhibitor AMP, and the essential cofactor Mg²⁺. nih.gov These structures have been crucial in elucidating the catalytic mechanisms of these enzymes and understanding how their activity is regulated. rcsb.orgresearchgate.net By trapping a catalytic intermediate of fructose-1,6-bis(phosphate) aldolase, researchers have been able to visualize the covalent bond formed between the enzyme and a substrate fragment, providing a snapshot of the catalytic process. rcsb.orgresearchgate.net

Crystallographic Data for Fructose-1,6-bisphosphate Aldolase Intermediate Complex
ParameterValueReference
MethodX-RAY DIFFRACTION rcsb.org
Resolution2.65 Å rcsb.org
R-Value Free0.249 rcsb.org
R-Value Work0.213 rcsb.org
Total Structure Weight157.22 kDa rcsb.org

Cryo-Electron Microscopy for Conformational States and Large Protein Assemblies

Cryo-electron microscopy (cryo-EM) has emerged as a complementary technique to X-ray crystallography, particularly for studying large, flexible, or multi-protein complexes that are difficult to crystallize. nih.govnih.gov This method has been applied to investigate the structure of large enzymatic assemblies involved in metabolic pathways where D-fructose-1,6-diphosphate is a key player.

For instance, cryo-EM has been used to study the structure of the GID E3 ligase complex, which is involved in the degradation of gluconeogenic enzymes like fructose-1,6-bisphosphatase in yeast. nih.gov These studies have revealed how the ligase complex assembles and recognizes its substrates, providing insights into the regulation of metabolic pathways at the level of protein degradation. nih.gov While direct high-resolution structures of D-fructose-1,6-diphosphate bound to enzymes using cryo-EM are less common than with X-ray crystallography, the technique is invaluable for understanding the broader structural context of these enzymes within larger cellular machines.

Computational and Biophysical Methods for Elucidating Allosteric Transitions and Conformational Dynamics

The function of many enzymes that interact with D-fructose-1,6-diphosphate is regulated by allostery, where binding of a molecule at one site affects the enzyme's activity at a distant active site. nih.govnih.gov Computational and biophysical methods are essential for understanding the conformational changes and dynamics that underlie these allosteric transitions.

Computational approaches, such as molecular dynamics simulations, can model the movement of atoms in a protein over time, providing insights into the propagation of structural changes from an allosteric site to the active site. nih.govacs.org These simulations can help to visualize the "domino effect" of conformational changes that are triggered by the binding of an allosteric effector. nih.govacs.org

Molecular Dynamics Simulations of Enzyme-D-Fructose-1,6-diphosphate Interactions

Molecular dynamics (MD) simulations have become an indispensable computational tool for exploring the complex and dynamic interactions between D-fructose-1,6-diphosphate (FBP) and its associated enzymes at an atomic level. This methodology allows researchers to observe the conformational changes, binding stability, and allosteric communication pathways that are often difficult to capture with static experimental techniques. By simulating the motion of atoms over time, MD provides insights into the structural flexibility of both the enzyme and the ligand, revealing the intricate dance that governs biological function. nih.govbioinformation.net

Simulations of FBPase, a key enzyme in gluconeogenesis, have been used to predict changes in mobility that occur during allosteric regulation. nih.gov For instance, when the allosteric inhibitor AMP binds, it promotes a significant conformational change, which is transmitted through the protein structure, ultimately displacing a critical loop in the active site and rendering the enzyme less active. nih.gov MD simulations complement structural data by illustrating the pathways of this information transmission. nih.gov Studies on Fructose 1,6-biphosphate aldolase-II (FBA), a potential drug target, have used MD simulations to predict and validate the three-dimensional structure of the enzyme and assess its stability, which is crucial for virtual screening of potential inhibitors. bioinformation.net

In the context of pyruvate (B1213749) kinase M2 (PKM2), a critical regulator of glycolysis in tumor cells, MD simulations have been employed to understand the synergistic allosteric regulation by FBP and serine. nih.gov These simulations revealed that the binding of both effectors creates a distinct and more efficient correlation network for information transfer from the allosteric sites to the active site compared to the unbound state or states with only one effector bound. nih.gov This synergistic mechanism, elucidated through network analysis of atomic fluctuations, highlights how FBP binding contributes to a more active enzyme conformation. nih.gov

Table 1: Findings from Molecular Dynamics (MD) Simulations of FBP-Enzyme Interactions

Enzyme Research Focus Key Findings & Identified Residues Citations
Fructose 1,6-bisphosphatase (FBPase) Stability of inhibitor binding. MD simulations confirmed stable binding of a lead compound (butane-2,3-diyl diacetate). Key stabilizing residues identified include Glu20, Ala24, Thr27, Gly28, Glu29, Leu30, Val160, Met177, Asp178, and Cys179. nih.govresearchgate.net
Fructose 1,6-biphosphate aldolase-II (FBA) Model stability and validation. A 2000 picosecond MD simulation suggested the homology-modeled 3D structure of FBA is stable, providing a reliable model for further drug discovery efforts. bioinformation.net
Pyruvate Kinase M2 (PKM2) Synergistic allosteric mechanism. Revealed distinct fluctuation correlation networks when FBP and Serine are bound together, enhancing information transfer to the active site. Identified potential allosteric pathways involving residues like K433, T459, R461, and R73. nih.gov
Fructose 1,6-bisphosphatase (FBPase) Understanding allosteric communication. Simulations predict changes in protein mobility that accompany the binding of allosteric inhibitors like AMP, leading to conformational shifts that inactivate the enzyme. nih.gov

Site-Directed Mutagenesis for Probing Structure-Function Relationships and Allosteric Communication Pathways

Site-directed mutagenesis is a powerful experimental technique used to investigate the specific roles of individual amino acid residues in the function of enzymes that interact with D-fructose-1,6-diphosphate. By systematically replacing targeted amino acids, researchers can directly test hypotheses about their involvement in FBP binding, catalytic activity, and the transmission of allosteric signals across the protein structure. nih.govnih.gov This approach has been crucial in deciphering the molecular mechanisms of regulation in key metabolic enzymes.

In studies of FBPase, mutagenesis has been used to explore the pathways of allosteric inhibition by AMP. nih.gov By creating variants with altered residues in the AMP binding site (e.g., K112A, Y113A), at the subunit interface (e.g., Y164A, M177A), and within proposed allosteric communication pathways, scientists have been able to map the flow of regulatory information. nih.gov For example, mutating two lysine (B10760008) residues in the AMP binding site predictably lowered the enzyme's responsiveness to AMP. nih.gov Such studies provide a functional complement to static crystal structures, confirming the roles of specific residues in mediating conformational changes. nih.gov

Similarly, the allosteric control of pyruvate kinase (PK) has been extensively studied using this method. nih.govresearchgate.net To probe the binding site for the allosteric activator FBP, mutations such as K382Q and R431E were introduced in E. coli PK. nih.gov The K382Q mutant showed a significantly altered response to FBP, indicating that the Lys(382) residue is critical not only for binding the activator but also for the subsequent allosteric transition mechanism. nih.gov In human liver pyruvate kinase (hL-PYK), random mutagenesis at residues contacting FBP helped to distinguish interactions crucial for binding versus those essential for allosteric activation. acs.org These experiments demonstrated that interactions between FBP and the 527-533 loop are critical for pulling this loop away from the subunit interface, triggering the allosteric response. acs.org

Table 2: Selected Site-Directed Mutagenesis Studies on FBP-Interacting Enzymes

Enzyme Mutated Residue(s) Observed Effect Inferred Function of Residue Citations
Pyruvate Kinase (E. coli) K382Q Highly altered responsiveness to FBP activation. Involved in both FBP binding and the allosteric transition mechanism. nih.gov
Pyruvate Kinase (E. coli) R431E Only slight changes in regulatory properties. Plays a minor role in FBP binding and allosteric regulation. nih.gov
Fructose 1,6-bisphosphatase (mammalian) K112A, Y113A Lowered responsiveness to AMP inhibition; abolished positive cooperativity. Part of the AMP binding site, crucial for allosteric inhibition. nih.gov
Fructose 1,6-bisphosphatase (mammalian) Y164A, M177A Slightly increased responsiveness to AMP and Fructose 2,6-bisphosphate; overall less active. Located at the subunit interface, important for overall catalytic activity and modulating allosteric response. nih.gov
Human Liver Pyruvate Kinase (hL-PYK) Negative charge at position 531 Mimicked allosteric activation even in the absence of FBP. Plays a key role in the conformational change that leads to enzyme activation. acs.org

Comparative Biochemistry and Evolutionary Perspectives of D Fructose 1,6 Diphosphate Metabolism

Phylogenetic Diversity and Functional Divergence of D-Fructose-1,6-diphosphate Metabolizing Enzymes

The enzymes that catalyze reactions involving D-fructose-1,6-diphosphate are not monolithic; they represent a collection of distinct classes and isozymes with varied evolutionary origins and catalytic mechanisms. Fructose-1,6-bisphosphate aldolase (B8822740) (FBA), for instance, exists in two primary classes. Class I aldolases, typically found in animals, plants, and green algae, utilize a Schiff base intermediate for catalysis. bu.edunih.gov In contrast, Class II aldolases, common in bacteria and fungi, are metal-dependent enzymes. nih.gov

Fructose-1,6-bisphosphatase (FBPase), the key enzyme of gluconeogenesis that hydrolyzes D-fructose-1,6-diphosphate to fructose (B13574) 6-phosphate, also displays significant phylogenetic diversity. ebi.ac.ukmicrobialcell.com At least five different groups of FBPases (FBPase I-V) have been identified across eukaryotes, bacteria, and archaea. wikipedia.org Notably, many archaeal groups and deeply branching bacteria possess a bifunctional FBP aldolase/phosphatase, a thermostable enzyme that catalyzes two sequential steps in gluconeogenesis. journalssystem.comnih.gov It has been proposed that this bifunctional enzyme may represent an ancestral form, suggesting that in evolution, gluconeogenesis preceded glycolysis. nih.govresearchgate.net

The regulation of D-fructose-1,6-diphosphate metabolizing enzymes differs significantly between prokaryotic and eukaryotic systems, reflecting their distinct cellular complexities and metabolic demands. In many bacteria, the genes for glycolytic enzymes are organized in operons, allowing for coordinated regulation at the transcriptional level. For example, in E. coli, two isoforms of pyruvate (B1213749) kinase, PykA and PykF, exist; the transcription of PykF is controlled by the global regulator Cra (FruR). wikipedia.org Furthermore, bacterial FBPases, such as the one from Bacillus subtilis, can be inhibited by AMP, a signal of low energy status. wikipedia.org

In eukaryotes, regulation is more complex, involving allosteric control, post-translational modifications, and tissue-specific expression of isozymes. nih.gov A prime example of allosteric regulation is the control of phosphofructokinase-1 (PFK-1) and FBPase-1 by fructose-2,6-bisphosphate. wikipedia.orgyoutube.com This regulator molecule activates PFK-1 to promote glycolysis while inhibiting FBPase-1 to suppress gluconeogenesis, preventing a futile cycle. wikipedia.orgyoutube.com

Eukaryotes express distinct isozymes of these enzymes in different tissues to cater to specific metabolic roles. bu.edunih.gov In mammals, FBPase has two main isozymes: FBP1 (liver type), predominantly expressed in gluconeogenic organs like the liver and kidneys, and FBP2 (muscle type), found in non-gluconeogenic tissues such as striated muscle. nih.govreceptor.ai Similarly, aldolase and pyruvate kinase have multiple isozymes with specific expression patterns and kinetic properties. bu.eduwikipedia.org

FeatureProkaryotic SystemsEukaryotic Systems
Primary Regulatory LevelTranscriptional (e.g., operons)Allosteric, Post-Translational, Transcriptional
Key Allosteric RegulatorsAMP, Phosphoenolpyruvate (B93156) wikipedia.orgFructose-2,6-bisphosphate, AMP, ATP, Citrate (B86180) wikipedia.orgyoutube.com
Isozyme ComplexityGenerally lower; some species have isoforms (e.g., E. coli PykA/PykF) wikipedia.orgHigh; tissue-specific isozymes are common (e.g., Aldolase A/B/C, PK L/R/M1/M2, FBPase 1/2) bu.edunih.govproteopedia.org
Bifunctional EnzymesPresent in some deeply branching bacteria and archaea (FBP aldolase/phosphatase) nih.govGenerally absent; separate enzymes for glycolysis and gluconeogenesis

The evolution of isozymes for D-fructose-1,6-diphosphate metabolism in vertebrates is a classic example of evolution by gene duplication and functional divergence. Three isozymes of Class I aldolase (A, B, and C) are found in vertebrates, encoded by three distinct but related genes derived from a single ancestral gene. bu.edu

Aldolase A is the primary isozyme in muscle and red blood cells and is considered the main glycolytic aldolase. bu.edunih.gov

Aldolase B is predominantly found in the liver, kidney, and small intestine. bu.eduwikipedia.org It is unique in that it cleaves both fructose-1,6-bisphosphate and fructose-1-phosphate (B91348) with similar efficiency, making it crucial for fructose metabolism. bu.eduwikipedia.org

Aldolase C is mainly expressed in the brain and nervous tissue. bu.eduwikipedia.org Its catalytic properties are intermediate between those of aldolases A and B. bu.edu

These isozymes share a high degree of sequence identity (66-78%) and have nearly identical active sites. bu.edunih.gov Their functional differences are attributed to subtle changes in residues outside the active site, which likely alter protein dynamics and electrostatic properties, fine-tuning them for their specific physiological roles. nih.gov

Pyruvate kinase (PK), which catalyzes the final, irreversible step of glycolysis, also exists as four distinct tissue-specific isozymes in mammals (L, R, M1, and M2). wikipedia.orgproteopedia.org The L (liver) and R (red blood cell) types are produced by alternative splicing of the PKLR gene, while the M1 (muscle, brain) and M2 (fetal and tumor tissue) types arise from alternative splicing of the PKM gene. wikipedia.orgnih.gov The M1 isozyme is a constitutively active tetramer, whereas the M2 isozyme can switch between a highly active tetrameric state and a less active dimeric state, a regulatory feature that is crucial for the metabolic reprogramming seen in cancer cells. wikipedia.orgnih.gov The evolution of these splice variants allowed for exquisite, tissue-specific control over the final step of glycolysis.

Isozyme FamilyIsozymePrimary Tissue ExpressionKey Evolutionary/Functional Trait
AldolaseAldolase AMuscle, Red Blood Cells researchgate.netOptimized for high glycolytic flux. bu.edu
Aldolase BLiver, Kidney, Small Intestine wikipedia.orgresearchgate.netDual substrate specificity for FBP and Fructose-1-Phosphate. bu.edu
Aldolase CBrain, Nervous Tissue wikipedia.orgresearchgate.netIntermediate kinetic properties; potential specialized roles in the CNS. bu.edu
Pyruvate Kinase (PK)L-typeLiver proteopedia.orgDerived from alternative splicing of the PKLR gene; allosterically regulated. nih.gov
R-typeRed Blood Cells proteopedia.org
M1-typeMuscle, Heart, Brain proteopedia.orgDerived from alternative splicing of the PKM gene; M2 is dynamically regulated. nih.govwikipedia.org
M2-typeFetal tissues, Cancer cells proteopedia.orgnih.gov

Adaptive Significance of D-Fructose-1,6-diphosphate Metabolic Control in Response to Environmental Stressors (e.g., temperature adaptation, anoxia)

The regulation of enzymes metabolizing D-fructose-1,6-diphosphate is critical for survival under environmental stress. Organisms have evolved sophisticated mechanisms to modulate glycolytic and gluconeogenic flux in response to challenges like temperature fluctuations and oxygen deprivation (anoxia).

During hibernation or exposure to cold, some animals decrease their metabolic rate. This involves the coordinated regulation of enzymes like FBPase and aldolase. wikipedia.org For instance, the muscle-specific isozyme FBPase 2 (Fbp2) is essential for thermal homeostasis during fasting conditions in the cold. nih.gov It facilitates the conversion of lactate (B86563) back into glycogen (B147801) (glyconeogenesis) within the muscle, providing a crucial fuel source for heat production when external glucose is scarce. nih.govdoaj.org

Future Directions and Emerging Research Avenues

Integration of D-Fructose-1,6-diphosphate Metabolism into Advanced Systems Biology Models and Computational Frameworks

The central role of D-fructose-1,6-diphosphate in metabolism makes it a critical component of systems biology models and computational frameworks aimed at understanding cellular physiology and disease. nih.gov These models are evolving from simple stoichiometric representations to complex kinetic models that incorporate regulatory feedback loops to more accurately predict metabolic fluxes and metabolite concentrations. nih.govmdpi.com

Frameworks like Flux Balance Analysis (FBA) have been instrumental in analyzing genome-scale metabolic models, but they are being enhanced to include thermodynamic and enzymatic constraints for greater predictive power. nih.govmdpi.com For instance, detailed kinetic models of glycolysis have shown that allosteric regulation, such as the feedforward activation of pyruvate (B1213749) kinase by D-fructose-1,6-diphosphate, is absolutely essential for the model to achieve a stable steady state that reflects in-vivo conditions. nih.gov Omitting these regulatory loops can lead to inaccurate predictions of metabolic behavior. nih.gov

Computational modeling has also been applied to understand the metabolic reprogramming in diseases like cancer. mdpi.comaacrjournals.org Models of cancer metabolism investigate the Warburg effect, where cells favor glycolysis even in the presence of oxygen. plos.org These models highlight how the regulation of enzymes like phosphofructokinase and FBPase is crucial. Simulating the dynamics of glycolysis shows that increased glucose uptake, leading to higher levels of D-fructose-1,6-diphosphate, can drive the flux of intermediates into anabolic pathways, such as ribose and phospholipid synthesis, which supports rapid cell proliferation. plos.org Advanced computational frameworks are now being used to identify potential drug targets within these altered metabolic networks. mdpi.com For example, by correlating drug sensitivity with glycolysis scores in cancer patient cohorts, researchers can identify novel therapeutic agents that target cells with heightened glycolysis. mdpi.com

Table 2: Computational Frameworks and Models Incorporating D-Fructose-1,6-diphosphate Metabolism.
Framework/Model TypeDescriptionApplication Example
Kinetic Models of GlycolysisUses ordinary differential equations to describe the kinetics of enzymatic reactions, including allosteric regulation. plos.orgDemonstrated the critical role of D-fructose-1,6-diphosphate in feedforward activation of pyruvate kinase for model stability and accuracy. nih.gov
Constraint-Based Models (e.g., FBA)Analyzes metabolic fluxes in genome-scale networks based on stoichiometric constraints. nih.govUsed to predict growth rates and metabolic by-product secretion in various organisms. nih.gov
GECKO FrameworkIntegrates enzyme kinetics and quantitative proteomics data into genome-scale models to constrain reaction fluxes. mdpi.comReduces flux variability in models, allowing for more precise predictions of metabolic states. mdpi.com
Cancer Metabolism ModelsModels the interplay between glycolysis and oxidative phosphorylation to understand metabolic reprogramming in cancer. aacrjournals.orgIdentified a hybrid metabolic state in cancer cells and helps predict drug sensitivity based on glycolytic activity. mdpi.comaacrjournals.org

Development of Innovative In Vitro Biosynthetic Strategies for D-Fructose-1,6-diphosphate and its Derivatives

The utility of D-fructose-1,6-diphosphate and its derivatives has spurred the development of innovative in vitro biosynthetic strategies that offer advantages over traditional chemical synthesis or microbial fermentation. researchgate.net These cell-free systems provide greater control over reaction conditions and can achieve high product yields without the complexities of cellular regulation or membrane transport. nih.govresearchgate.net

One significant innovation is the creation of an ATP-free enzymatic pathway for D-fructose-1,6-diphosphate synthesis. researchgate.net This system uses starch and pyrophosphate as inexpensive starting materials and employs a cascade of four hyperthermophilic enzymes. researchgate.net The high thermal stability of these enzymes simplifies their purification and allows the reaction to run at high temperatures (70°C), which can increase reaction rates and reduce microbial contamination. researchgate.net This method has been shown to produce high concentrations of D-fructose-1,6-diphosphate (up to 125 mM) and significantly lowers manufacturing costs compared to ATP-dependent processes. researchgate.net

Other multi-enzyme cascade systems focus on generating D-fructose-1,6-diphosphate derivatives. For example, D-fructose 6-phosphate and its deoxy analogs have been synthesized in one-pot reactions. rsc.org One approach uses an aldol (B89426) cleavage-aldol formation cascade where D-fructose-1,6-diphosphate is cleaved to generate glyceraldehyde 3-phosphate, which is then used in a subsequent carboligation step. rsc.org

Furthermore, D-fructose-1,6-diphosphate has been identified as a cost-effective and highly efficient energy source for cell-free protein synthesis (CFPS) systems. nih.govresearchgate.net Instead of using more expensive energy sources like creatine (B1669601) phosphate (B84403) or phosphoenolpyruvate (B93156), D-fructose-1,6-diphosphate can be used to fuel the E. coli extract, leading to high yields of synthesized protein (approximately 1.3 mg/mL) at a fraction of the cost. nih.govresearchgate.net This makes CFPS a more economically viable platform for producing proteins and enzymes. nih.gov

Table 3: Innovative In Vitro Biosynthesis Strategies for D-Fructose-1,6-diphosphate.
StrategyKey EnzymesStarting MaterialsKey Feature/AdvantageReference
ATP-Free Synthesisα-glucan phosphorylase, phosphoglucomutase, glucose 6-phosphate isomerase, pyrophosphate phosphofructokinase (all hyperthermophilic)Starch, PyrophosphateCost-effective due to ATP-free process and use of stable, easily purified enzymes; high product yield. researchgate.net
ATP Regeneration SystemGlucokinase, Acetate kinase, Polyphosphate kinaseGlucose, Acetyl phosphate, PolyphosphateEnzymatic synthesis with simultaneous regeneration of the consumed ATP. nih.gov
Energy Source for Cell-Free Protein SynthesisEndogenous glycolytic enzymes in E. coli extractD-Fructose-1,6-diphosphateHighly economical and productive energy source, reducing the cost of protein synthesis. nih.govresearchgate.net
Aldolase-Based CascadeFructose-1,6-bisphosphate aldolase (B8822740), Fructose (B13574) 6-phosphate aldolase (FSA)D-Fructose-1,6-diphosphate, Aldehyde acceptorsOne-pot synthesis of D-fructose 6-phosphate and its analogs for use in high-throughput screening. rsc.org

Q & A

Q. How can researchers verify the purity of D-Fructose-1,6-diphosphate magnesium salt, and what analytical methods are recommended?

Thin-layer chromatography (TLC) with ≥98% purity is a standard method for verifying purity . For quantitative analysis, enzymatic assays using fructose-1,6-bisphosphatase or aldolase can confirm functional integrity by measuring cleavage into glyceraldehyde phosphate and dihydroxyacetone phosphate . Nuclear magnetic resonance (1H-NMR) is also recommended for structural validation .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store lyophilized powder at –20°C in airtight containers to prevent hydrolysis. For reconstituted solutions, use 30% glycerol or 30 mM aqueous buffers (pH 7.6) to stabilize enzymatic activity . Avoid repeated freeze-thaw cycles, as these may degrade the compound .

Q. How should researchers prepare standardized solutions of this compound for enzymatic assays?

Dissolve the compound in deionized water or 30% glycerol to achieve a 1 mM working concentration. Adjust pH to 7.6 using Tris-HCl or similar buffers to mimic physiological conditions. Centrifuge at 10,000 × g for 5 minutes to remove insoluble particulates before use .

Q. What role does this compound play in glycolysis, and how can its activity be measured in vitro?

As a key glycolytic intermediate, it serves as a substrate for fructose-1,6-bisphosphate aldolase, which cleaves it into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). Activity can be measured spectrophotometrically by coupling the reaction to NADH oxidation (e.g., via triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) .

Q. What controls are essential when studying the effects of this compound in cellular energy metabolism?

Include negative controls (e.g., enzyme inhibitors like iodoacetate) and substrate-free reactions. Monitor ATP/ADP ratios and lactate production to confirm glycolytic flux. Normalize data to protein content using the Lowry method .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective effects of this compound across different in vivo models?

Variations may arise from differences in blood-brain barrier permeability or dosing regimens. Use isotopic labeling (e.g., ³¹P-NMR) to track tissue-specific uptake. Pair with genetic models (e.g., TP53-Induced Glycolysis and Apoptosis Regulator (TIGAR) knockouts) to isolate mechanisms .

Q. What experimental designs are recommended to study its cardioprotective effects in ischemia-reperfusion injury?

Use Langendorff perfused heart models with controlled hypoxia-reoxygenation cycles. Measure markers like reactive oxygen species (ROS), creatine kinase-MB (CK-MB), and infarct size. Compare outcomes against sodium or calcium salts to isolate magnesium-specific effects .

Q. How does the magnesium counterion influence the compound’s stability and bioavailability compared to other salts (e.g., sodium or calcium)?

Magnesium salts exhibit lower solubility in aqueous buffers but enhanced membrane permeability due to cation interactions. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular magnesium levels and correlate with metabolic outcomes .

Q. What strategies can mitigate batch-to-batch variability in preclinical studies using this compound?

Standardize synthesis protocols (e.g., cyclohexylammonium precipitation ). Validate each batch via TLC and enzymatic activity assays. Include internal reference standards in experiments to control for variability .

Q. How can researchers model the compound’s impact on glycogen metabolism in metabolic disorders like diabetes?

Use hepatocyte or myocyte cultures with insulin-resistant phenotypes. Quantify glycogen synthase activity and glycogen content via periodic acid-Schiff staining. Combine with stable isotope tracers (e.g., ¹³C-glucose) to trace carbon flux into glycogen .

Q. Methodological Notes

  • Contradiction Management : Address conflicting data by standardizing assay conditions (pH, temperature) and validating species-specific enzyme kinetics .
  • Advanced Techniques : Employ metabolomics (LC-MS) or CRISPR-Cas9 screens to identify novel interactors in glycolytic regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.